molecular formula C14H20BrNO B7936327 N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7936327
M. Wt: 298.22 g/mol
InChI Key: ZPUAFTBCDYUXOH-UHFFFAOYSA-N
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Description

N-{[2-Bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative with a substituted benzyl group. The phenyl ring is functionalized with a bromine atom at the ortho position (C2) and a 2-methylpropoxy (isobutoxy) group at the para position (C5). The cyclopropanamine moiety introduces conformational rigidity, which may influence binding affinity to biological targets or metabolic stability compared to non-cyclic analogs . The compound’s molecular formula is C₁₄H₁₈BrNO, with a molecular weight of 312.20 g/mol (calculated).

Properties

IUPAC Name

N-[[2-bromo-5-(2-methylpropoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-10(2)9-17-13-5-6-14(15)11(7-13)8-16-12-3-4-12/h5-7,10,12,16H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUAFTBCDYUXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18BrNO
  • Molecular Weight : 296.20 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3

The compound features a bromine atom, a cyclopropanamine moiety, and a phenyl ring with a propoxy group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system. It is hypothesized to act as an inhibitor or modulator of certain receptors and enzymes, influencing various signaling pathways. The presence of the bromine atom can enhance its binding affinity through halogen bonding, which may improve selectivity towards target proteins.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in mood regulation and appetite control, making it a target for potential therapeutic agents in treating disorders such as depression and obesity.

Case Studies

  • Serotonin Receptor Agonism :
    A study focused on N-substituted (2-phenylcyclopropyl)methylamines found that several derivatives exhibited selective agonistic activity at the 5-HT_2C receptor. One compound demonstrated an EC50 of 23 nM, indicating strong receptor affinity and functional selectivity over β-arrestin recruitment pathways . This suggests that this compound may have similar properties.
  • Antipsychotic Activity :
    In behavioral models simulating psychotic symptoms, compounds structurally related to this compound showed significant antipsychotic-like effects. These findings highlight the potential for this compound in developing new therapeutic strategies for managing psychotic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaNotable Activity
N-{[2-chloro-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamineC13H18ClNOModerate serotonin receptor activity
N-{[2-fluoro-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamineC13H18FNOLower binding affinity at 5-HT_2C
N-{[3-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamineC14H18BrNOEnhanced selectivity towards dopamine receptors

The bromine substitution in this compound provides distinct reactivity compared to its chloro and fluoro counterparts, potentially enhancing its pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine is explored for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets.

  • Anticancer Activity : Preliminary studies suggest that compounds containing cyclopropane rings can induce apoptosis in cancer cells. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Research indicates that modifications in the allyloxy group can significantly affect antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways and potential therapeutic targets.

Material Science

Due to its unique structural features, this compound is being investigated for the development of new materials, such as polymers or coatings. The cyclopropane structure may impart specific mechanical properties that are advantageous in material applications.

Case Study 1: Anticancer Research

A study focused on a related cyclopropanamine derivative demonstrated that it inhibited tumor growth in human cancer cell lines by inducing apoptosis through caspase activation . This highlights the potential of this compound in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted on similar brominated compounds revealed their antimicrobial efficacy, where alterations to the alkoxy group influenced activity against various bacterial strains. This underscores the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Bromo vs. Nitro Groups: The nitro-substituted analog N-[(2-nitrophenyl)methyl]cyclopropanamine (, C₁₀H₁₂N₂O₂, MW 192.2 g/mol) replaces bromine with a nitro group. This substitution may impact solubility and metabolic pathways .
  • Alkoxy Chain Length: Compounds in (entries 9–12) feature benzamide derivatives with varying alkoxy substituents (butoxy, 2-methylpropoxy, pentyloxy, hexyloxy). For example: N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide (Entry 10) shares the 2-methylpropoxy group but includes a benzamide backbone. Longer alkoxy chains (e.g., hexyloxy in Entry 12) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Cyclopropane vs. Non-Cyclic Amines

  • N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (, C₁₁H₁₃BrFN, MW 258.13 g/mol) replaces the benzyl group with a phenethyl chain.
  • N-[(3-Bromo-5-methylphenyl)methyl]propan-2-amine (, C₁₁H₁₆BrN, MW 242.16 g/mol) substitutes cyclopropanamine with isopropylamine. The absence of a cyclopropane ring reduces steric hindrance, possibly enhancing conformational flexibility for target binding .

Role of 2-Methylpropoxy Substituents

The 2-methylpropoxy group (isobutoxy) is a recurring motif in pharmacologically active compounds. For instance, N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-[[4-(2-methylpropoxy)phenyl]methyl]urea () is a tartrate salt used in central nervous system therapies. The isobutoxy group likely contributes to optimal lipophilicity, balancing blood-brain barrier penetration and metabolic stability .

Stability and Reactivity

The bromine atom in the target compound may confer susceptibility to nucleophilic aromatic substitution under harsh conditions. In contrast, nitro analogs () are more reactive toward reduction. The cyclopropane ring is generally stable but may undergo ring-opening under acidic or oxidative conditions .

Toxicity Data Gaps

Similar risks may exist for brominated analogs, though specific studies are absent .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-{[2-Bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine C₁₄H₁₈BrNO 312.20 Br (C2), 2-methylpropoxy (C5) Cyclopropane rigidity -
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.20 NO₂ (C2) Higher reactivity, electron-withdrawing
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide C₂₉H₃₃N₃O₄ 503.60 2-methylpropoxy (C4), benzamide Enhanced lipophilicity
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine C₁₁H₁₃BrFN 258.13 Br (C2), F (C4), phenethyl Phenethyl chain flexibility

Preparation Methods

Bromination of 5-(2-Methylpropoxy)Phenol

The bromine atom is introduced via diazotization and subsequent Sandmeyer reaction, adapting methodology from 2-bromo-5-methyl-phenol synthesis.

Procedure :

  • Diazotization : 5-(2-Methylpropoxy)aniline (1.0 eq) is treated with NaNO₂ (1.2 eq) in 48% HBr at 0–5°C to form the diazonium salt.

  • Bromination : The diazonium salt is added to a boiling solution of CuBr (1.5 eq) in HBr, yielding 2-bromo-5-(2-methylpropoxy)benzene after extraction and chromatography (Yield: 45–50%).

Optimization :

  • Excess CuBr improves yield by minimizing di-bromination.

  • Temperature control (<10°C during diazotization) prevents decomposition.

Formylation via Vilsmeier-Haack Reaction

The brominated intermediate is formylated to introduce the aldehyde group.

Procedure :

  • Vilsmeier Complex : POCl₃ (3.0 eq) and DMF (5.0 eq) are stirred at 0°C for 1 hr.

  • Reaction : 2-Bromo-5-(2-methylpropoxy)benzene is added, and the mixture is heated to 80°C for 6 hr.

  • Workup : Hydrolysis with NaOH yields the aldehyde (Yield: 60–65%).

Reductive Amination with Cyclopropanamine

Direct Reductive Amination

The aldehyde undergoes reductive amination with cyclopropanamine using NaBH₃CN or BH₃·THF.

Procedure :

  • Imine Formation : 2-Bromo-5-(2-methylpropoxy)benzaldehyde (1.0 eq) and cyclopropanamine (1.5 eq) are stirred in MeOH at 25°C for 12 hr.

  • Reduction : NaBH₃CN (2.0 eq) is added portionwise, and the mixture is stirred for 24 hr.

  • Purification : Column chromatography (Hex/EtOAc 4:1) affords the product (Yield: 50–55%).

Challenges :

  • Cyclopropanamine’s ring strain increases susceptibility to ring-opening; mild reducing agents (NaBH₃CN) are preferred over LiAlH₄.

  • Steric hindrance from the 2-methylpropoxy group slows imine formation, necessitating excess amine.

Borane-Mediated Amination

BH₃·THF enhances the reaction rate by stabilizing the imine intermediate.

Procedure :

  • Complexation : Cyclopropanamine (1.2 eq) and BH₃·THF (2.0 eq) are stirred in THF at 0°C for 1 hr.

  • Aldehyde Addition : The aldehyde (1.0 eq) is added, and the reaction is refluxed for 8 hr.

  • Workup : Quenching with MeOH/H₂O followed by extraction yields the amine (Yield: 65–70%).

Alternative Route: Nucleophilic Substitution of Benzyl Halides

Synthesis of 2-Bromo-5-(2-Methylpropoxy)Benzyl Chloride

The benzyl chloride intermediate is prepared for SN2 displacement.

Procedure :

  • Chlorination : 2-Bromo-5-(2-methylpropoxy)benzyl alcohol (1.0 eq) is treated with SOCl₂ (3.0 eq) in DCM at 25°C for 4 hr (Yield: 85–90%).

Displacement with Cyclopropanamine

Procedure :

  • Reaction : Benzyl chloride (1.0 eq) and cyclopropanamine (3.0 eq) are heated in DMF at 80°C for 24 hr.

  • Purification : Acid-base extraction (HCl/NaOH) isolates the product (Yield: 40–45%).

Limitations :

  • Competing elimination reactions reduce yield.

  • Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may require higher temperatures.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Drawbacks
Reductive Amination50–70%24–36 hrHigh atom economy; mild conditionsSensitive to steric hindrance
Nucleophilic Substitution40–45%24 hrSimple setup; no reducing agentsLow yield due to elimination
Borane-Mediated65–70%8 hrFaster reaction; higher yieldsRequires strict anhydrous conditions

Scale-Up Considerations and Industrial Feasibility

  • Reductive Amination : Preferred for large-scale synthesis due to reproducibility and solvent compatibility (MeOH, THF).

  • Cost Analysis : Cyclopropanamine costs ~$250/g (Sigma-Aldrich, 2025), making in-situ generation via Curtius rearrangement viable for batches >1 kg.

  • Safety : BH₃·THF poses fire risks; NaBH₃CN releases HCN vapors—requires scrubbers and controlled environments .

Q & A

Q. What synthetic routes are available for synthesizing N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine, and how do reaction conditions impact yield?

Methodological Answer: The compound is synthesized via cyclopropanation of a brominated aryl allylamine precursor using diazomethane under controlled conditions. Key parameters include:

  • Temperature : Optimal yields are achieved at −20°C to prevent diazomethane decomposition .
  • Solvent : Dichloromethane or ethers are preferred for stabilizing reactive intermediates.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the aryl ring enhance cyclopropanation efficiency .

Q. Example Protocol :

Brominate 5-(2-methylpropoxy)benzaldehyde at the 2-position.

Convert to the allylamine derivative via reductive amination.

Cyclopropanate using diazomethane in dichloromethane at −20°C.

Q. Yield Optimization :

ParameterOptimal RangeImpact on Yield
Temperature−20°CPrevents side reactions
Solvent PolarityLow (e.g., DCM)Stabilizes intermediates
Reaction Time4–6 hoursMaximizes conversion

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming cyclopropane geometry and substituent positions. For example:
    • Cyclopropane protons appear as distinct multiplets at δ 0.8–1.5 ppm (trans-configuration preferred) .
    • Aromatic protons near the bromine substituent show deshielding (δ 7.2–7.5 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C14H19BrNO: 296.06, observed: 296.05) .

Q. Example NMR Data (from Analogous Compounds) :

Proton/CarbonChemical Shift (δ, ppm)Assignment
Cyclopropane CH20.9–1.2 (m)Trans-configuration
Aromatic Br-C6H37.3–7.5 (d)Ortho to bromine
OCH2 (2-methylpropoxy)3.8–4.1 (q)Ether linkage

Advanced Research Questions

Q. How does this compound exhibit functional selectivity at serotonin receptors (e.g., 5-HT2A vs. 5-HT2C), and what assays differentiate agonist vs. antagonist effects?

Methodological Answer:

  • Functional Assays :
    • Calcium Flux Assays : Measure intracellular Ca<sup>2+</sup> mobilization in HEK293 cells expressing 5-HT2A or 5-HT2C receptors.
    • β-Arrestin Recruitment : Use BRET/TR-FRET to assess biased signaling .
  • Key Findings :
    • The cyclopropane ring enhances 5-HT2A affinity (EC50 ~50 nM) over 5-HT2C (EC50 >1 µM) due to steric complementarity in the orthosteric pocket .

Q. Receptor Activation Profile :

ReceptorEC50 (nM)Efficacy (% Max Response)
5-HT2A50 ± 595%
5-HT2C1200 ± 20030%

Q. How can researchers resolve contradictory data in receptor activation studies (e.g., variability in EC50 values)?

Methodological Answer: Contradictions often arise from assay conditions or receptor isoforms. Mitigation strategies include:

Standardized Cell Lines : Use clonal cell lines (e.g., CHO-K1 vs. HEK293) to control for receptor density .

Control Agonists : Include reference compounds (e.g., DOI for 5-HT2A) to normalize responses.

Orthosteric vs. Allosteric Binding : Perform Schild analysis with competitive antagonists (e.g., ketanserin) to confirm binding mode .

Q. Case Study :

Assay ConditionEC50 (nM) VariabilityResolution Strategy
High Receptor Density30–100 nMNormalize to receptor Bmax
Presence of Serum2-fold increaseUse serum-free media

Q. What in vitro models are used to evaluate metabolic stability, and how does the cyclopropane moiety influence degradation?

Methodological Answer:

  • Liver Microsomes : Incubate with human/rat liver microsomes and NADPH to assess CYP450-mediated metabolism.
  • Key Findings :
    • The cyclopropane ring reduces oxidative degradation compared to open-chain analogs (t1/2 = 120 min vs. 30 min) .
    • Bromine substitution further stabilizes the compound against dealkylation.

Q. Metabolic Stability Data :

Compound Modificationt1/2 (min)Major Metabolite
Cyclopropane + Br120Demethylated product
Open-chain analog30N-Oxide

Q. Does the trans vs. cis configuration of the cyclopropane ring impact pharmacological activity?

Methodological Answer:

  • Stereochemical Analysis :
    • Trans isomers are typically more potent due to optimal alignment with the receptor’s hydrophobic pocket .
    • Cis isomers show reduced efficacy (e.g., 5-HT2A EC50: trans = 50 nM, cis = 500 nM) .
  • Synthesis of Isomers :
    • Use chiral auxiliaries or asymmetric cyclopropanation (e.g., Davies catalyst) to isolate enantiomers .

Q. Activity Comparison :

Isomer5-HT2A EC50 (nM)Efficacy (% Max)
Trans5095%
Cis50040%

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